molecular formula C16H27N5O4Si B12063083 3'-Azido-5'-O-tert-butyldimethylsilyl-3'-deoxythymidine

3'-Azido-5'-O-tert-butyldimethylsilyl-3'-deoxythymidine

Cat. No.: B12063083
M. Wt: 381.50 g/mol
InChI Key: CXIAWCOBGBHOCC-UHFFFAOYSA-N
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Description

3’-Azido-5’-O-tert-butyldimethylsilyl-3’-deoxythymidine is a synthetic nucleoside analogue. It is structurally derived from thymidine, a nucleoside component of DNA, and features modifications that make it useful in various scientific and medical applications. The compound is characterized by the presence of an azido group at the 3’ position and a tert-butyldimethylsilyl group at the 5’ position, which confer unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Azido-5’-O-tert-butyldimethylsilyl-3’-deoxythymidine typically involves multiple steps:

    Protection of the 5’-hydroxyl group: The 5’-hydroxyl group of thymidine is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.

    Introduction of the azido group: The 3’-hydroxyl group is converted to an azido group using a reagent like diphenylphosphoryl azide (DPPA) in the presence of a base such as triethylamine.

    Purification: The final product is purified using techniques like column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of 3’-Azido-5’-O-tert-butyldimethylsilyl-3’-deoxythymidine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, and the use of industrial-grade reagents and solvents. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3’-Azido-5’-O-tert-butyldimethylsilyl-3’-deoxythymidine undergoes various chemical reactions, including:

    Substitution reactions: The azido group can participate in nucleophilic substitution reactions.

    Reduction reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Deprotection reactions: The tert-butyldimethylsilyl group can be removed using fluoride ions from reagents like tetrabutylammonium fluoride (TBAF).

Common Reagents and Conditions

    Diphenylphosphoryl azide (DPPA): Used for introducing the azido group.

    Tetrabutylammonium fluoride (TBAF): Used for deprotecting the tert-butyldimethylsilyl group.

    Hydrogen gas and palladium catalyst: Used for reducing the azido group to an amine.

Major Products Formed

    3’-Amino-5’-O-tert-butyldimethylsilyl-3’-deoxythymidine: Formed by the reduction of the azido group.

    3’-Azido-3’-deoxythymidine: Formed by the deprotection of the tert-butyldimethylsilyl group.

Scientific Research Applications

3’-Azido-5’-O-tert-butyldimethylsilyl-3’-deoxythymidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex nucleoside analogues.

    Biology: Employed in studies involving DNA synthesis and repair mechanisms.

    Medicine: Investigated for its potential antiviral properties, particularly against HIV, due to its structural similarity to other nucleoside reverse transcriptase inhibitors.

    Industry: Utilized in the development of diagnostic tools and assays for detecting nucleic acids.

Mechanism of Action

The mechanism of action of 3’-Azido-5’-O-tert-butyldimethylsilyl-3’-deoxythymidine involves its incorporation into DNA during replication. The azido group at the 3’ position prevents the formation of phosphodiester linkages, thereby terminating DNA chain elongation. This property makes it a potent inhibitor of viral DNA synthesis, particularly in the context of HIV replication.

Comparison with Similar Compounds

Similar Compounds

    3’-Azido-3’-deoxythymidine (AZT): A well-known nucleoside reverse transcriptase inhibitor used in the treatment of HIV.

    3’-Amino-3’-deoxythymidine: A derivative formed by the reduction of the azido group in 3’-Azido-3’-deoxythymidine.

Uniqueness

3’-Azido-5’-O-tert-butyldimethylsilyl-3’-deoxythymidine is unique due to the presence of both the azido and tert-butyldimethylsilyl groups. These modifications enhance its stability and make it a valuable intermediate in the synthesis of other nucleoside analogues. Its ability to inhibit DNA synthesis by terminating chain elongation also sets it apart from other compounds.

Properties

Molecular Formula

C16H27N5O4Si

Molecular Weight

381.50 g/mol

IUPAC Name

1-[4-azido-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C16H27N5O4Si/c1-10-8-21(15(23)18-14(10)22)13-7-11(19-20-17)12(25-13)9-24-26(5,6)16(2,3)4/h8,11-13H,7,9H2,1-6H3,(H,18,22,23)

InChI Key

CXIAWCOBGBHOCC-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO[Si](C)(C)C(C)(C)C)N=[N+]=[N-]

Origin of Product

United States

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